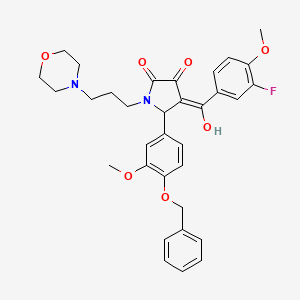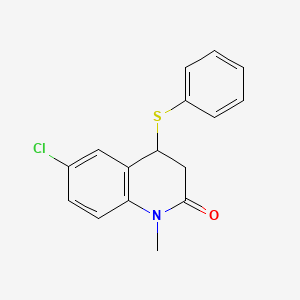
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a phenylthio group at the 4th position of the quinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-methylquinolin-2(1H)-one with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinolinone core to a dihydroquinoline derivative.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom and quinolinone core may also contribute to its activity by enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one: Similar structure but lacks the phenylthio group.
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one: Contains an amino group instead of the phenylthio group.
Uniqueness
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This group can enhance lipophilicity and influence the compound’s interaction with biological targets, making it a valuable scaffold for drug discovery and development.
特性
CAS番号 |
66365-65-9 |
|---|---|
分子式 |
C16H14ClNOS |
分子量 |
303.8 g/mol |
IUPAC名 |
6-chloro-1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChIキー |
CJWVLYIZRVMULW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
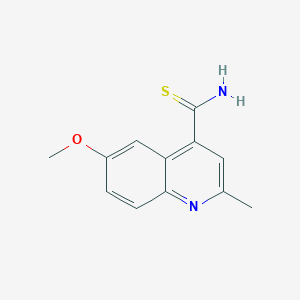
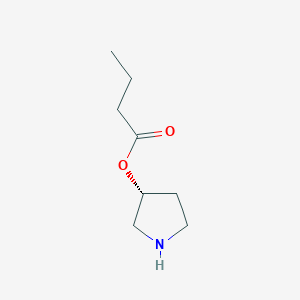
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
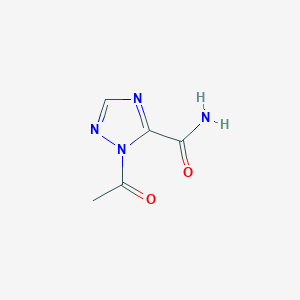
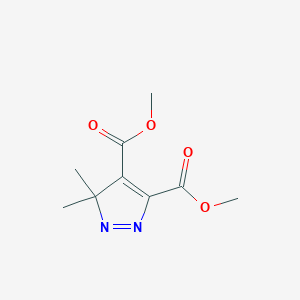
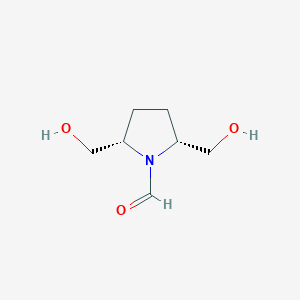

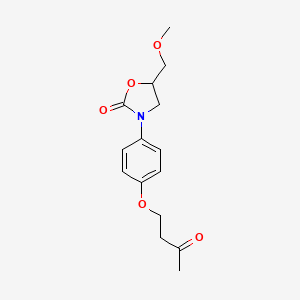
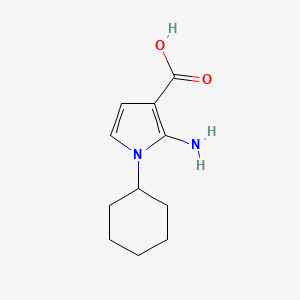
![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
